![molecular formula C18H15NO3 B1452849 4-(3,4-Dimethoxybenzoyl)isoquinoline CAS No. 1187168-26-8](/img/structure/B1452849.png)
4-(3,4-Dimethoxybenzoyl)isoquinoline
Overview
Description
“4-(3,4-Dimethoxybenzoyl)isoquinoline” is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 .
Synthesis Analysis
The synthesis of isoquinoline derivatives involves various methods such as palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Another method involves sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dimethoxybenzoyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Chemical Reactions Analysis
Isoquinolines undergo various reactions such as palladium-catalyzed coupling with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . They also undergo sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .Scientific Research Applications
Electrochemical Oxidation Studies
A study conducted by Carmody, Sainsbury, and Newton (1980) explored the electrochemical oxidation of aromatic ethers, including 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. This research did not yield the expected isoquinolone derivatives but instead produced dibenzo[b,f]cycloheptane derivatives. The study provided insights into the design of substrates for the synthesis of biphenyl derivatives (Carmody, Sainsbury, & Newton, 1980).
Synthesis and Cytotoxicity Studies
Deady and Rodemann (2001) conducted synthesis and cytotoxicity studies on reduced Benzimidazo[2,1-a]isoquinolines, including 3,9- and 3,10-dimethoxy, and 3,9- and 3,10-dihydroxy analogues. This research aimed at evaluating the potential of these compounds against human cancer cell lines, highlighting the significance of such isoquinoline derivatives in cancer research (Deady & Rodemann, 2001).
Isoquinoline Derivative Synthesis
Markaryan, Arustamyan, and Vasilyan (1973) worked on synthesizing various isoquinoline derivatives, including ones derived from 3,4-dimethoxyphenyl compounds. Their study contributed to the broader understanding of isoquinoline chemistry and potential applications in various fields, such as pharmaceuticals and materials science (Markaryan, Arustamyan, & Vasilyan, 1973).
Studies on Isoquinoline Reactivity
Shklyaev and Nifontov (2003) investigated the reactivity of 3,4-Dihydrobenzo[h]isoquinoline derivatives, focusing on how the presence of a benzene ring affects their reactions with various nucleophiles. This research contributes to the understanding of isoquinoline's chemical behavior, which is essential for its application in synthetic chemistry (Shklyaev & Nifontov, 2003).
Safety And Hazards
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-8-7-12(9-17(16)22-2)18(20)15-11-19-10-13-5-3-4-6-14(13)15/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSKCTDKQKJNHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249681 | |
Record name | (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxybenzoyl)isoquinoline | |
CAS RN |
1187168-26-8 | |
Record name | (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.